5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5FN2 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . These compounds have been synthesized as part of research into potent fibroblast growth factor receptor inhibitors .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one consists of a pyrrolopyridine core with a fluorine atom at the 5-position . The InChI code for this compound is 1S/C7H6FN3.ClH/c8-4-1-5-6 (9)3-11-7 (5)10-2-4;/h1-3H,9H2, (H,10,11);1H .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are not detailed in the search results, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives can undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one include a molecular weight of 136.126 Da , a density of 1.4±0.1 g/cm3, a boiling point of 277.6±20.0 °C at 760 mmHg, and a flash point of 121.7±21.8 °C .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Thibault et al. (2003) explored the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a compound closely related to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, demonstrating the feasibility of regioselective fluorination techniques (Thibault et al., 2003).
- Wang et al. (2006) detailed a practical synthesis method for a related pharmaceutical intermediate, showcasing the potential for efficient production of similar fluorinated compounds (Wang et al., 2006).
Medicinal Chemistry and Drug Discovery
- Staroń et al. (2019) discovered a compound structurally related to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one that acted as a dual 5-HT6/5-HT2A receptor ligand with potential for developing novel antipsychotic or antidepressant drugs (Staroń et al., 2019).
- Carbone et al. (2013) synthesized new nortopsentin analogues derived from 1H-pyrrolo[2,3-b]pyridine, demonstrating significant antitumor activity in peritoneal mesothelioma models, suggesting the potential of similar compounds in cancer treatment (Carbone et al., 2013).
Biochemical Studies and Imaging
- Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on derivatives, including 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, for c-Met kinase inhibition, providing insights into molecular interactions and drug design (Caballero et al., 2011).
- Hopewell et al. (2019) detailed the synthesis of [18 F]MK-6240, a compound used for PET imaging of neurofibrillary tangles, demonstrating the utility of similar fluorinated compounds in diagnostic imaging (Hopewell et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Result of Action
The molecular and cellular effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one ’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
properties
IUPAC Name |
5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKVLRLIJKXICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678436 | |
Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |
CAS RN |
1190314-85-2 | |
Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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